molecular formula C10H11BrO3 B1200782 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone CAS No. 60965-26-6

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Cat. No.: B1200782
CAS No.: 60965-26-6
M. Wt: 259.1 g/mol
InChI Key: PKVBZABQCCQHLD-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of acetophenone, characterized by the presence of two methoxy groups at the 2 and 4 positions on the phenyl ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of 2,4-dimethoxyacetophenone. One common method involves the use of bromine in the presence of a solvent such as chloroform at room temperature. The reaction typically yields the desired product with a high degree of purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of bromine or N-bromosuccinimide (NBS) as brominating agents is common, and the reaction is often carried out in solvents like acetonitrile or dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol.

    Oxidation: 2-Bromo-1-(2,4-dimethoxyphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. Its molecular targets include enzymes and proteins with nucleophilic amino acid residues, such as cysteine and lysine .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

2-bromo-1-(2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVBZABQCCQHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209805
Record name 2-Bromo-2',4'-dimethoxyacetopheneone
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60965-26-6
Record name 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2',4'-dimethoxyacetopheneone
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Record name 60965-26-6
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Record name 2-Bromo-2',4'-dimethoxyacetopheneone
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Record name 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromo-2',4'-dimethoxyacetophenone interact with papain and what are the downstream effects?

A: 2-Bromo-2',4'-dimethoxyacetophenone acts as an inhibitor of papain. It binds to the active site cysteine residue (Cys25) of the enzyme. [] Upon photolysis, the compound facilitates a reaction that ultimately leads to the replacement of Cys25 with dehydroserine, forming [ΔSer25]-papain. This modified papain, while retaining similar binding properties, loses its enzymatic activity. []

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